molecular formula C15H18N4O2S B15283439 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283439
M. Wt: 318.4 g/mol
InChI Key: XGWYORPJWWMZOD-UHFFFAOYSA-N
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Description

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. One common method involves the reaction of various free fatty acids with phosphorus oxychloride (POCl3) as a catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-butyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O2S/c1-4-5-9-12-16-17-15-19(12)18-14(22-15)10-7-6-8-11(20-2)13(10)21-3/h6-8H,4-5,9H2,1-3H3

InChI Key

XGWYORPJWWMZOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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